N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C25H26ClN3O2S2 and its molecular weight is 500.07. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with a benzothiazole moiety have been found to exhibit anti-tubercular activity . They are thought to act against the target DprE1, a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of action
The benzothiazole moiety in these compounds is thought to interact with the active site of the target enzyme, inhibiting its function . This prevents the synthesis of arabinogalactan, disrupting the integrity of the bacterial cell wall .
Biochemical pathways
The inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway . This leads to a weakening of the mycobacterial cell wall, making the bacteria more susceptible to the immune response and other anti-tubercular drugs .
Result of action
The ultimate effect of this compound’s action would be the death of the mycobacteria, leading to a reduction in the symptoms of tuberculosis .
Biochemical Analysis
Biochemical Properties
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride plays a crucial role in several biochemical reactions. It interacts with enzymes such as cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. The compound has been shown to inhibit COX-1 and COX-2, leading to a reduction in the production of prostaglandins, which are involved in inflammation and pain pathways . Additionally, the compound interacts with proteins involved in cell signaling pathways, further influencing biochemical reactions within the cell.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in inflammatory responses and cell proliferation . The compound’s impact on cellular metabolism includes alterations in the production of key metabolites, which can affect overall cell health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, the compound may interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of COX enzymes and prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX enzymes and reduces inflammation without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including gastrointestinal irritation and liver toxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 enzymes, which are responsible for its metabolism and clearance from the body . The compound’s metabolism may result in the formation of active or inactive metabolites, which can influence its overall efficacy and safety. Additionally, the compound’s effects on metabolic flux and metabolite levels can impact cellular function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be transported across cell membranes by efflux transporters, which regulate its intracellular concentration . Additionally, binding proteins within the cell can influence the compound’s localization and accumulation, affecting its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact the compound’s activity and function, as it may interact with specific biomolecules within these compartments to exert its effects.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-ethoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2.ClH/c1-3-28-14-13-18-21(15-28)32-25(22(18)24-26-19-7-5-6-8-20(19)31-24)27-23(29)16-9-11-17(12-10-16)30-4-2;/h5-12H,3-4,13-15H2,1-2H3,(H,27,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRNTZHJBIQGEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)OCC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.